2-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI)
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Overview
Description
2-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) is a heterocyclic organic compound with the molecular formula C8H12O2 . It is commonly used in research and experimental applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) typically involves the esterification of 2-Cyclopentene-1-carboxylicacid,3-methyl- with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid . The reaction conditions often include refluxing the reactants to ensure complete conversion to the ester.
Chemical Reactions Analysis
2-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Scientific Research Applications
2-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with different biological pathways, exerting their effects .
Comparison with Similar Compounds
2-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) can be compared with similar compounds such as:
2-Cyclopentene-1-carboxylicacid,1-methyl-,methylester: This compound has a similar structure but differs in the position of the methyl group.
2-Cyclopentene-1-carboxylic acid, 1-methyl-: This compound lacks the ester group, making it less reactive in certain chemical reactions. The unique positioning of the methyl group in 2-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
methyl 3-methylcyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-6-3-4-7(5-6)8(9)10-2/h5,7H,3-4H2,1-2H3 |
InChI Key |
NDEWWYBKQWBZKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC1)C(=O)OC |
Origin of Product |
United States |
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